7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . This compound is characterized by the presence of a 3-chlorophenyl group and three methyl groups attached to the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 3-chlorophenol with 3,4,8-trimethyl-2H-chromen-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chlorophenol attacks the chromen-2-one core, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit amine oxidase enzymes, affecting neurotransmitter metabolism and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: This compound shares a similar chromen-2-one core structure but has different substituents, leading to distinct chemical and biological properties.
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Another coumarin derivative with different functional groups, resulting in unique reactivity and applications.
Uniqueness
7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H17ClO3 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C19H17ClO3/c1-11-12(2)19(21)23-18-13(3)17(8-7-16(11)18)22-10-14-5-4-6-15(20)9-14/h4-9H,10H2,1-3H3 |
InChI Key |
MNERWUGSGQKLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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